molecular formula C12H18FN5 B11749050 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11749050
M. Wt: 251.30 g/mol
InChI Key: UPGJPWKLFUXIMZ-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features two pyrazole rings connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-(2-fluoroethyl)-1H-pyrazole in the presence of a suitable base and a methylene donor. The reaction conditions often include:

    Solvent: Common solvents used include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Thionyl chloride in dichloromethane at reflux temperature.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other pyrazole derivatives, such as:

    1,3-dimethyl-1H-pyrazole: Lacks the fluoroethyl group, resulting in different reactivity and applications.

    1-(2-fluoroethyl)-1H-pyrazole: Lacks the dimethyl group, affecting its binding affinity and biological activity.

    Pyrazole: The simplest form, which serves as a building block for more complex derivatives.

The uniqueness of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its dual pyrazole structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H18FN5/c1-10-11(9-17(2)16-10)7-14-8-12-3-5-15-18(12)6-4-13/h3,5,9,14H,4,6-8H2,1-2H3

InChI Key

UPGJPWKLFUXIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=NN2CCF)C

Origin of Product

United States

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